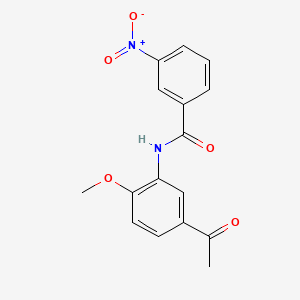![molecular formula C21H22N4O2 B11059178 4-methyl-2-{4-[(4-methylpiperazin-1-yl)carbonyl]phenyl}phthalazin-1(2H)-one](/img/structure/B11059178.png)
4-methyl-2-{4-[(4-methylpiperazin-1-yl)carbonyl]phenyl}phthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYL-2-{4-[(4-METHYLPIPERAZINO)CARBONYL]PHENYL}-1(2H)-PHTHALAZINONE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a phthalazinone core substituted with a methyl group and a piperazine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-2-{4-[(4-METHYLPIPERAZINO)CARBONYL]PHENYL}-1(2H)-PHTHALAZINONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This method involves the formation of a protected piperazine intermediate, which is then deprotected and cyclized to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-2-{4-[(4-METHYLPIPERAZINO)CARBONYL]PHENYL}-1(2H)-PHTHALAZINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-METHYL-2-{4-[(4-METHYLPIPERAZINO)CARBONYL]PHENYL}-1(2H)-PHTHALAZINONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-METHYL-2-{4-[(4-METHYLPIPERAZINO)CARBONYL]PHENYL}-1(2H)-PHTHALAZINONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it has been studied as an acetylcholinesterase inhibitor, which can affect neurotransmission by preventing the breakdown of acetylcholine .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-METHYL-2-{4-[(4-METHYLPIPERAZINO)CARBONYL]PHENYL}-1(2H)-PHTHALAZINONE is unique due to its specific substitution pattern and the presence of both a phthalazinone core and a piperazine moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H22N4O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-methyl-2-[4-(4-methylpiperazine-1-carbonyl)phenyl]phthalazin-1-one |
InChI |
InChI=1S/C21H22N4O2/c1-15-18-5-3-4-6-19(18)21(27)25(22-15)17-9-7-16(8-10-17)20(26)24-13-11-23(2)12-14-24/h3-10H,11-14H2,1-2H3 |
InChI Key |
HNXCRKPWVNMMFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methyl-N-(2-nitrophenyl)-6H-dibenzo[b,f][1,4,5]oxathiazepine-3-carboxamide 5,5-dioxide](/img/structure/B11059102.png)
![6-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11059109.png)
![N-(4-chlorophenyl)-4-(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11059111.png)
![3-(4-Fluorobenzyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11059114.png)

![4-[3-(4-methylphenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate](/img/structure/B11059125.png)
![2,1,3-Benzoxadiazol-4(5H)-one, 6,7-dihydro-, O-[2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl]oxime](/img/structure/B11059134.png)
![N-{1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzenesulfonamide](/img/structure/B11059140.png)
![7-Methyl-6-(4-methylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B11059144.png)
![1-(3-Methoxyphenyl)-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11059148.png)
![2-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-4-methyl-1,3-oxazole](/img/structure/B11059153.png)
![4-Methoxy-7-methyl-5-phenyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B11059163.png)
![1-(furan-2-ylmethyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11059175.png)
![5-(4-chlorophenyl)-4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11059181.png)
